molecular formula C6H13NOS B2556063 (4-Methylmorpholin-2-yl)methanethiol CAS No. 1508506-28-2

(4-Methylmorpholin-2-yl)methanethiol

Cat. No.: B2556063
CAS No.: 1508506-28-2
M. Wt: 147.24
InChI Key: REFJZEIBFVKVFZ-UHFFFAOYSA-N
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Description

(4-Methylmorpholin-2-yl)methanethiol is a chemical compound with the molecular formula C6H13NOS It is characterized by the presence of a morpholine ring substituted with a methyl group at the 4-position and a methanethiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylmorpholin-2-yl)methanethiol typically involves the reaction of morpholine with methylating agents followed by thiolation. One common method includes the methylation of morpholine using methyl iodide in the presence of a base such as potassium carbonate. The resulting 4-methylmorpholine is then reacted with a thiolating agent like thiourea under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: (4-Methylmorpholin-2-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(4-Methylmorpholin-2-yl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group.

    Medicine: Explored for its potential therapeutic properties, including as an antioxidant.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Methylmorpholin-2-yl)methanethiol involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various biochemical pathways, including those involved in redox regulation and signal transduction.

Comparison with Similar Compounds

    Morpholine: A parent compound with a similar structure but lacking the methyl and thiol groups.

    4-Methylmorpholine: Similar structure but without the thiol group.

    2-Methylmorpholine: Methyl group at a different position, lacking the thiol group.

Properties

IUPAC Name

(4-methylmorpholin-2-yl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS/c1-7-2-3-8-6(4-7)5-9/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFJZEIBFVKVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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